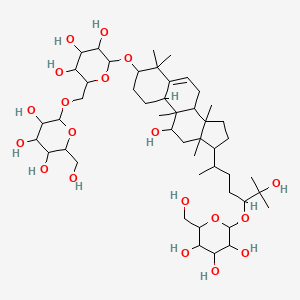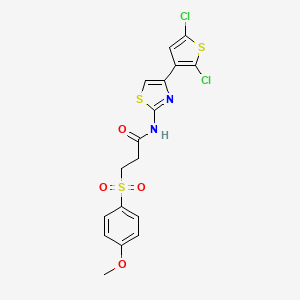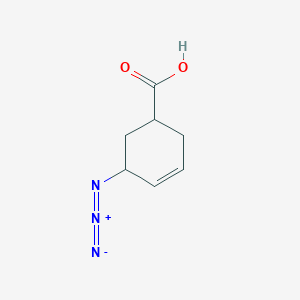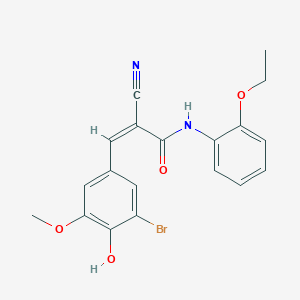
Mogroside IIIA2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Mogroside IIIA2 is a triterpenoid glycoside and a non-saccharide sweetener. It is sweeter than sucrose and has antioxidant, anti-diabetic, and anticancer activities .
Synthesis Analysis
The synthesis of Mogroside IIIA2 involves a complex process. A study has shown that an in-fusion based gene stacking strategy (IGS) for multigene stacking has been developed to assemble 6 mogrosides synthase genes in pCAMBIA1300. Metabolic engineering of Nicotiana benthamiana and Arabidopsis thaliana to produce mogrosides from 2,3-oxidosqualene was carried out .
Molecular Structure Analysis
The chemical structure of mogrosides consists of mogrol and glycosylated sugar moieties linked by β-linkage to the mogrol . The complexities of the mogroside structures hinder the purification or synthesis of mogrosides and result in difficulties for further producing specific mogrosides .
Chemical Reactions Analysis
Mogroside IIE, a bitter triterpenoid saponin, can be converted into a sweet triterpenoid saponin mixture through an enzymatic glycosyl transfer method . The number and stereoconfiguration of glucose groups present in the mogroside molecules were found to be the main factor to determine the sweet or bitter taste of a compound .
Wissenschaftliche Forschungsanwendungen
1. Biotransformation and Purification
Mogrosides, including Mogroside IIIA2, are triterpenoidal saponins found in the fruit of Siraitia grosvenorii, widely used as natural food sweeteners. A notable application in scientific research involves the biotransformation of these mogrosides. For instance, Ganoderma lucidum mycelium can convert mogroside V to mogroside III E through a deglycosylation reaction. This study not only explores the biotransformation process but also establishes an efficient method for the purification of these compounds, which has implications for industrial processes (Chiu et al., 2020).
2. Plant Metabolic Engineering
Research in plant metabolic engineering has utilized Mogroside IIIA2 for developing natural sweeteners and pharmaceuticals. A notable study involved the metabolic engineering of Nicotiana benthamiana and Arabidopsis thaliana to produce mogrosides from 2,3-oxidosqualene. This technique demonstrates the potential for large-scale, eco-friendly production of these compounds (Liao et al., 2022).
3. Understanding Biotransformation by Human Intestinal Bacteria
Another significant area of research is the biotransformation of mogroside III by human intestinal bacteria. This is vital for understanding how these compounds are metabolized in the human body and their absorption in the intestine. Studies have shown that mogroside III is converted to different compounds like mogroside II(A1) through deglycosylation reactions by intestinal bacteria (Yang et al., 2007).
4. Health-Related Properties and Mechanisms
Mogroside IIIA2 and its derivatives have been investigated for their health-related properties. For example, research on mogroside IIIE revealed its potential in treating acute lung injury, highlighting its anti-inflammatory effects and the mechanisms behind these effects, such as down-regulating the TLR4/MAPK/NF-κB signaling pathways (Tao et al., 2017).
5. Oxidation Processes in Biosynthesis
Research on the oxidation processes involved in the biosynthesis of mogrosides, including Mogroside IIIA2, has been significant. A study identified a multifunctional P450 (CYP87D18) involved in the oxidation of cucurbitadienol, a key step in mogrosides biosynthesis. Understanding these biochemical pathways is crucial for the potential industrial synthesis of these compounds (Zhang et al., 2016).
Wirkmechanismus
Mogroside IIIA2 has been shown to have anti-inflammatory action. For example, Mogroside IIIE has been found to alleviate acute lung injury via Pla2g2a-EGFR inhibition . Another study found that Mogroside IIIE alleviates high glucose-induced inflammation, oxidative stress, and apoptosis of podocytes by the activation of AMPK/SIRT1 signaling pathway .
Zukünftige Richtungen
Future research could focus on improving the production of Mogroside IIIA2. For instance, a study has shown that the production of mogrol, a precursor of mogrosides, can be improved in yeast by optimizing the metabolic flux of each synthetic module in mogrol metabolism . This could potentially provide an alternative way for Mogroside IIIA2 production in place of extraction from S. grosvenorii .
Eigenschaften
IUPAC Name |
2-(hydroxymethyl)-6-[[3,4,5-trihydroxy-6-[[11-hydroxy-17-[6-hydroxy-6-methyl-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyheptan-2-yl]-4,4,9,13,14-pentamethyl-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]oxan-2-yl]methoxy]oxane-3,4,5-triol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H82O19/c1-21(9-13-31(45(4,5)61)67-42-39(59)36(56)33(53)26(19-50)64-42)22-15-16-46(6)28-12-10-23-24(48(28,8)29(51)17-47(22,46)7)11-14-30(44(23,2)3)66-43-40(60)37(57)34(54)27(65-43)20-62-41-38(58)35(55)32(52)25(18-49)63-41/h10,21-22,24-43,49-61H,9,11-20H2,1-8H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PASFPXYDHLIVRF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(C(C)(C)O)OC1C(C(C(C(O1)CO)O)O)O)C2CCC3(C2(CC(C4(C3CC=C5C4CCC(C5(C)C)OC6C(C(C(C(O6)COC7C(C(C(C(O7)CO)O)O)O)O)O)O)C)O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H82O19 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
963.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Mogroside IIIA2 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2,4-dimethylphenyl)-2-{[3-(4-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B3012942.png)
![N-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B3012944.png)

![1-(2-chlorophenyl)-4-(1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}piperidine-4-carbonyl)piperazine](/img/structure/B3012946.png)
![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(5-hydroxy-3-phenylpentyl)oxalamide](/img/structure/B3012948.png)


![N-(3-chloro-4-methylphenyl)-2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B3012952.png)
![3-[(4-Methylphenyl)methylsulfanyl]-6-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B3012954.png)
![3-Phenyl-5,6,7,8-tetrahydro-imidazo[1,2-a]pyrazine 2HCl](/img/no-structure.png)
![2-(2-(tert-Butoxycarbonyl)-8-oxa-2-azaspiro[4.5]decan-3-yl)acetic acid](/img/structure/B3012956.png)
![N-[(2-Cyclopropyl-1,3-thiazol-5-yl)methyl]-N-[(3S)-2-hydroxy-2,4-dimethylpentan-3-yl]prop-2-enamide](/img/structure/B3012960.png)

